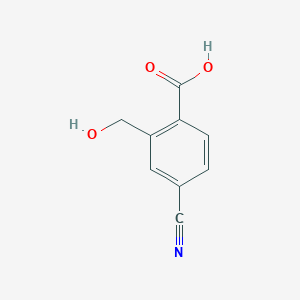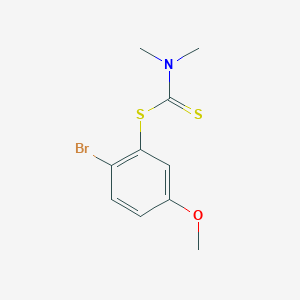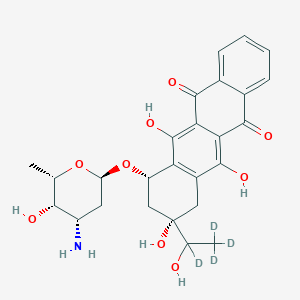
4-Cyano-2-(hydroxymethyl)-benzoic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.157 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The preparation of 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it serves as a precursor in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors . Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of pharmaceutical agents, it may act as a key intermediate that undergoes further chemical transformations to produce active compounds. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt can be compared with other similar compounds, such as 2-(hydroxymethyl)benzoic acid and 4-cyanobenzoic acid . These compounds share some structural similarities but differ in their functional groups and chemical properties. The presence of the cyano and hydroxymethyl groups in 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt makes it unique and suitable for specific applications that other compounds may not fulfill .
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-cyano-2-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,11H,5H2,(H,12,13) |
Clé InChI |
AFQWRFYYZLUUDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)


![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)

![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)


![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)

